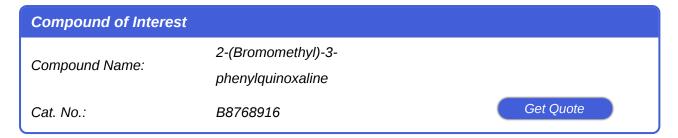


Technical Guide on the Spectroscopic Data of 2-(Bromomethyl)-3-phenylquinoxaline

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the spectroscopic profile of **2-** (**Bromomethyl**)-**3-phenylquinoxaline**. While complete, experimentally verified datasets for this specific compound are not readily available in public scientific literature, this guide offers a comprehensive analysis based on predicted data derived from its precursor, 2-methyl-3-phenylquinoxaline, and established principles of spectroscopic interpretation. It includes expected data for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and workflow visualizations to support research and characterization efforts.

Introduction and Structural Context

2-(Bromomethyl)-3-phenylquinoxaline is a derivative of the quinoxaline heterocyclic system, which is a core scaffold in many biologically active compounds and pharmaceuticals. Accurate characterization is critical for its use in synthesis and drug development. The primary method for its synthesis involves the radical bromination of its precursor, 2-methyl-3-phenylquinoxaline, typically using N-Bromosuccinimide (NBS).

The structural change from a methyl (-CH₃) to a bromomethyl (-CH₂Br) group significantly influences the compound's spectroscopic properties. The introduction of the electronegative bromine atom causes a predictable "downfield" shift in NMR signals and introduces unique isotopic patterns in mass spectrometry.



Predicted Spectroscopic Data

The following data are predicted based on the known spectra of 2-methyl-3-phenylquinoxaline and the expected electronic effects of benzylic bromination.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. The predicted shifts for **2-(Bromomethyl)-3-phenylquinoxaline** are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)



Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Notes
8.20 – 8.15	Multiplet	2Н	Quinoxaline H-5, H-8	Aromatic protons on the benzo ring adjacent to the nitrogen-containing ring.
7.80 – 7.75	Multiplet	2Н	Quinoxaline H-6, H-7	Aromatic protons on the central part of the benzo ring.
7.70 – 7.65	Multiplet	2H	Phenyl H-2', H-6'	Ortho protons of the C3-phenyl group.
7.55 – 7.45	Multiplet	3H	Phenyl H-3', H- 4', H-5'	Meta and para protons of the C3-phenyl group.
~4.95	Singlet	2Н	-CH₂Br	Key signal. Shifted significantly downfield from a typical methyl group (~2.8 ppm in the precursor) due to the deshielding effect of the bromine atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)



Chemical Shift (δ ppm)	Assignment	Notes
~154.1	Quinoxaline C-3	Quaternary carbon attached to the phenyl group.
~153.5	Quinoxaline C-2	Quaternary carbon attached to the bromomethyl group.
~141.5, ~141.0	Quinoxaline C-4a, C-8a	Quaternary carbons of the fused benzo ring.
~138.8	Phenyl C-1'	Quaternary carbon of the phenyl ring attached to the quinoxaline.
~130.5 to ~128.5	Multiple Signals	Aromatic CH carbons from both quinoxaline and phenyl rings.
~33.5	-CH₂Br	Key signal. The carbon is shifted downfield into the typical range for a carbon bonded to a halogen.

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Spectroscopic Data



Frequency (cm ⁻¹)	Intensity	Assignment
3060 - 3030	Medium	Aromatic C-H Stretch
1610 - 1580	Medium-Strong	C=N and C=C Stretch (Quinoxaline/Phenyl Rings)
1490 - 1450	Medium-Strong	Aromatic C=C Stretch
~1215	Strong	C-N Stretch
770 - 750	Strong	Aromatic C-H Bend (orthodisubstituted benzene pattern)
~690	Strong	C-Br Stretch

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. For **2-(Bromomethyl)-3-phenylquinoxaline** ($C_{15}H_{11}BrN_2$), the calculated molecular weight is 299.17 g/mol .

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)



m/z (Mass-to-Charge Ratio)	Interpretation	Notes
298 / 300	[M] ⁺ and [M+2] ⁺	The molecular ion peaks. The presence of two peaks of nearly equal intensity (1:1 ratio) is the characteristic isotopic signature of a compound containing one bromine atom (79Br and 81Br).
219	[M-Br]+	Loss of the bromine radical, a very common fragmentation pathway. This results in a stable tropylium-like cation.
77	[C6H₅] ⁺	Phenyl cation, from fragmentation of the C3-phenyl group.

Experimental Protocols

The following sections describe generalized but detailed methodologies for the synthesis and characterization of the title compound.

A solution of 2-methyl-3-phenylquinoxaline (1.0 eq.) in a suitable solvent like carbon tetrachloride (CCl4) or 1,2-dichloroethane is prepared in a round-bottom flask. To this solution, N-Bromosuccinimide (NBS, 1.1 eq.) and a radical initiator such as benzoyl peroxide (BPO, 0.1 eq.) or azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux (approx. 80 °C) and irradiated with a light source (e.g., a 250W lamp) to facilitate the radical reaction. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure **2-(Bromomethyl)-3-phenylquinoxaline**.

¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. The purified compound is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as







an internal standard (0.00 ppm). Data is acquired at room temperature, with ¹H spectra typically recorded over 16 scans and ¹³C spectra over 1024 scans.

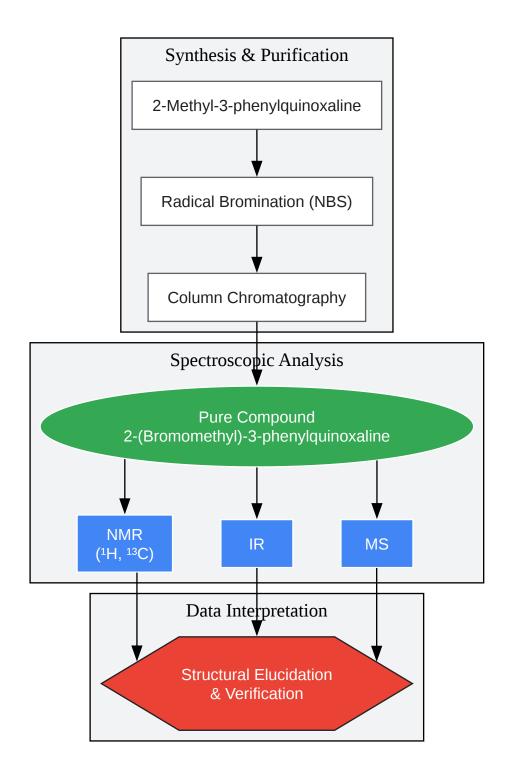
Infrared spectra are obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The spectrum is typically recorded from 4000 to 400 cm⁻¹, averaging 32 scans for a high signal-to-noise ratio.

Mass spectra are acquired using a mass spectrometer, often coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for sample introduction. For Electron Ionization (EI), the sample is ionized with a 70 eV electron beam. The resulting fragments are analyzed by a mass analyzer (e.g., a quadrupole) to generate the mass spectrum.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the characterization of **2-(Bromomethyl)-3-phenylquinoxaline**.

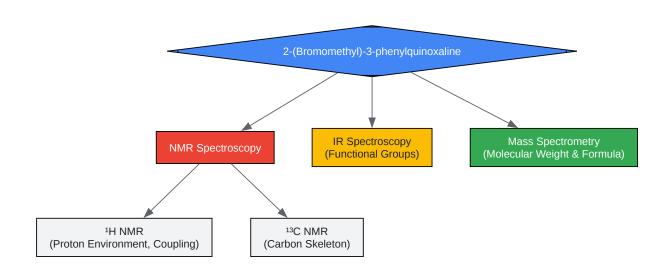




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Caption: General experimental workflow for synthesis and spectroscopic characterization.





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Caption: Relationship between the compound and the data from each spectroscopic technique.

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